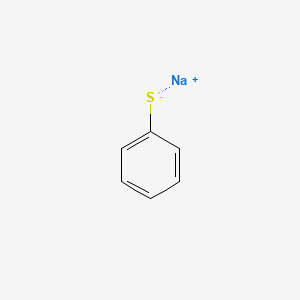

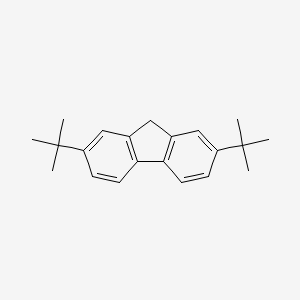

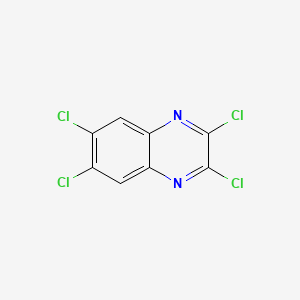

![molecular formula C10H12N2O3S B1308457 苯胺,4-甲氧基-N-[1-(甲硫基)-2-硝基乙烯基]- CAS No. 62390-80-1](/img/structure/B1308457.png)

苯胺,4-甲氧基-N-[1-(甲硫基)-2-硝基乙烯基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of different aromatic amines with various reagents to introduce substituents that confer specific properties to the molecules. For instance, the synthesis of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) from 4-methoxysalicylaldehyde and p-phenylenediamine suggests a method that could potentially be adapted for the synthesis of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Similarly, the synthesis of derivatives of benzenamine indicates the versatility of the core structure in undergoing various chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and computational methods. The crystal structure of methyl 4,6-O-benzylidene-2,3-dideoxy-2-[2-(methoxycarbonyl)phenylamino]-3-nitro-β-d-mannopyranoside reveals the orientation of substituent groups and intramolecular interactions that could be relevant to the structure of "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . The intramolecular charge transfer (ICT) and aggregation-induced emission (AIEE) characteristics of some compounds also provide insights into the electronic structure and behavior of conjugated systems .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. The chemosensor properties of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for Ag(+) ions demonstrate the potential for selective molecular recognition, which could be relevant for the development of sensors based on "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" . Additionally, the [3+2] cycloaddition reactions involving nitroethene derivatives highlight the potential for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" to participate in cycloaddition reactions to form complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. The fluorescence properties, aggregation behavior, and non-linear optical (NLO) applications of these compounds suggest that "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" may also exhibit unique optical and electronic properties . The antifungal activity of benzenamine derivatives indicates the potential for biological activity, which could be explored for "Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-" as well .

科学研究应用

化学传感器开发

Tharmaraj、Devi 和 Pitchumani(2012 年)的一项研究表明,苯胺的衍生物,特别是 4-甲氧基-N-((噻吩-2-基)甲基)苯胺,可作为 Ag+ 离子检测的高选择性化学传感器。该传感器在与 Ag+ 离子结合后由于分子内电荷转移 (ICT) 的增加而表现出显着的荧光增强,展示了其在环境监测和分析化学中的潜在应用。TD-DFT 计算进一步支持了这种选择性和灵敏性的机制 (Tharmaraj、Devi 和 Pitchumani,2012)。

缓蚀

Heydari、Talebian、Salarvand、Raeissi、Bagheri 和 Golozar(2018 年)研究了两种含有苯胺衍生物的席夫碱作为 1 M HCl 溶液中低碳钢的缓蚀剂。他们的研究表明,这些化合物有效地抑制了腐蚀,具有给电子 O-甲基取代基的分子表现出优异的性能。这一发现表明苯胺衍生物在保护涂层和材料工程中防止金属腐蚀的潜力 (Heydari 等,2018)。

抗真菌剂

Malhotra、Hans、Sharma、Deep 和 Phogat(2012 年)合成并评估了一系列苯胺衍生物的抗真菌活性。几种化合物对白色念珠菌、热带念珠菌和黑曲霉等真菌表现出从优异到弱的活性,其中特定衍生物显示出与标准抗真菌剂克霉唑相当的显着活性。该研究强调了取代基团在增强抗真菌功效中的作用,表明这些衍生物可以开发成新的抗真菌药物 (Malhotra 等,2012)。

聚合引发剂

Greene 和 Grubbs(2010 年)探索了与苯胺相关的 4-硝基苯基 2-甲基丙酸-2-基自由基的 N-苯烷氧胺衍生物作为氮氧化物介导聚合 (NMP) 的引发剂。他们的研究结果表明,这些引发剂可以控制甲基丙烯酸甲酯 (MMA) 聚合成中等转化率,为合成具有特定性能的聚合物提供了新的途径 (Greene 和 Grubbs,2010)。

作用机制

未来方向

属性

IUPAC Name |

4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGOPTAYWAHLCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401302 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62390-80-1 |

Source

|

| Record name | Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)